molecular formula C13H17N3O B5659466 2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)-2-propanol

2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)-2-propanol

Cat. No. B5659466
M. Wt: 231.29 g/mol
InChI Key: BQEBTEREEHARKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves multiple steps, including condensation, reductive amination, and cyclization reactions. For instance, Jadhav et al. (2008) described the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives through a series of reactions starting from o-phenylenediamine and 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, characterized by 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav, Shaikh, Shingare, & Gill, 2008).

Molecular Structure Analysis

Molecular structure and characterization techniques such as NMR, FMO, MEP, and NBO analysis provide insights into the electronic properties, thermodynamic parameters, and molecular geometries of triazole compounds. For example, Ramazani et al. (2017) conducted quantum calculations on Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate using HF and B3LYP methods, offering a detailed understanding of the compound's structure and electronic characteristics (Ramazani, Sheikhi, & Yahyaei, 2017).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. For instance, Xin (2003) demonstrated the synthesis of Ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one through Willamson synthesis and other steps, outlining the reaction conditions and characterizations (Xin, 2003).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmacology. Studies like that by Ünver et al. (2009), which detailed the synthesis, spectroscopic characterization, and crystal structure of novel triazole compounds, contribute to understanding these aspects (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability, and functional group transformations, are critical for developing new chemical entities. For example, the study by Ahmed et al. (2016) on the synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles highlights the importance of understanding these properties for potential applications in medicinal chemistry and material science (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & ul-Haq, 2016).

properties

IUPAC Name

2-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-11-14-12(13(2,3)17)16(15-11)10-8-6-5-7-9-10/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBTEREEHARKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)C(C)(C)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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